molecular formula C10H12O B1359796 4-Ethoxystyrene CAS No. 5459-40-5

4-Ethoxystyrene

Cat. No. B1359796
CAS RN: 5459-40-5
M. Wt: 148.2 g/mol
InChI Key: OBRYRJYZWVLVLF-UHFFFAOYSA-N
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Description

4-Ethoxystyrene is a chemical compound with the molecular formula C10H12O and a molar mass of approximately 148.20 g/mol . It belongs to the class of styrene derivatives and contains an ethoxy group (-OC2H5 ) attached to the aromatic ring.


Molecular Structure Analysis

   H    | H--C=C--C6H4--O--C2H5    |       |    H       H 

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 99-100°C at 11 mmHg .
  • Density : 0.99 g/mL at 25°C .
  • Refractive Index : n20/D 1.549 (literature value) .

Scientific Research Applications

  • Polymer Science

    • Application : 4-Ethoxystyrene is used in the synthesis of diverse drugs and compounds . It’s renowned for its multifaceted attributes and is frequently harnessed in the production of anti-inflammatory, anticancer, and antioxidant medications .
  • Thermal Degradation Study

    • Application : A study was conducted on the thermal degradation of plasticized poly (4-ethoxystyrene) in solution and solid films .
    • Methods : The thermal effect and blending with phthalate and terephthalate plasticizers on the stability of poly (4-ethoxystyrene) was studied within a temperature range from 298 to 353 K, and at different intervals of heating time (0-42) hr . The thermal degradation of poly (4-ethoxystyrene) with different amounts of phthalate and terephthalate plasticizers has been studied using UV-VIS and fluorescence spectroscopic techniques .
    • Results : The increase in heating time increases the absorption intensity of UV-band of the polymer, which indicates that polymeric chains may be thermally degraded . It has been found that increasing the heating time and the amount of added phthalate and terephthalate plasticizers could possibly decrease the stability of the polymer, which represents a good indication of degrading the polymer .

properties

IUPAC Name

1-ethenyl-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O/c1-3-9-5-7-10(8-6-9)11-4-2/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRYRJYZWVLVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203020
Record name p-Vinylphenetole
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxystyrene

CAS RN

5459-40-5
Record name 1-Ethenyl-4-ethoxybenzene
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Record name 4-Ethoxystyrene
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Record name 5459-40-5
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Record name p-Vinylphenetole
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Record name 4-ETHOXYSTYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
SF ALI, WN AL SEAIDI… - International Journal of …, 2020 - search.ebscohost.com
… on the stability of poly (4ethoxystyrene) was studied within a … The fluorescence spectrum of poly (4-ethoxystyrene) was … plasticizers to poly (4-ethoxystyrene) quenched the excimeric …
Number of citations: 0 search.ebscohost.com
WS Everson - Chemical Reviews, 1949 - ACS Publications
Even before its structural formula was known, Kopp (411) in 1844 and Blyth and Hofmann (87) in 1845 had examined certain chemical reactions of mono-meric styrene. They reported …
Number of citations: 3 pubs.acs.org
F SHAHAD, N WADHAH, ANI AL - International Journal of …, 2020 - researchgate.net
… on the stability of poly (4ethoxystyrene) was studied within a … The fluorescence spectrum of poly (4-ethoxystyrene) was … plasticizers to poly (4-ethoxystyrene) quenched the excimeric …
Number of citations: 0 www.researchgate.net
AE Ramadhan, RK Ahmed, KE Al-Ani - Polymer journal, 2006 - nature.com
… The effects of added dimethyl terephthalate to the fluorescence emission of poly(4-ethoxystyrene), poly(4-methoxystyrene), poly(4-methoxy -methyl styrene) and poly(4-methoxyphenyl-…
Number of citations: 10 www.nature.com
E Stavitski, MHF Kox… - Chemistry–A European …, 2007 - Wiley Online Library
… As to the steric effect, bulkier chemical groups bring down the reaction rate, as evident from the observation that 4-methoxystyrene is more reactive than 4-ethoxystyrene due to …
JK Shethji, SMC Ritchie - Journal of Applied Polymer Science, 2015 - Wiley Online Library
… homopolymer and block copolymer grafts through sequential cationic polymerization of styrene and substituted styrene monomers, namely 4-chloromethylstyrene and 4-ethoxystyrene. …
Number of citations: 4 onlinelibrary.wiley.com
KE Al Ani, WN Al Sieadi, TM Al Mouamin… - academia.edu
… The red shift in the excimer fluorescence band of the irradiated poly (4-ethoxystyrene) film is in good agreement with that reported with irradiated polystyrene and substituted polystyrene …
Number of citations: 3 www.academia.edu
JK Shethji - 2011 - ir.ua.edu
… and block copolymer grafts were synthesized through sequential cationic polymerization of styrene and substituted styrene monomers chloromethylstyrene (CMS) and 4-ethoxystyrene (…
Number of citations: 2 ir.ua.edu
MHF Kox, E Stavitski, BM Weckhuysen - Angewandte Chemie, 2007 - Wiley Online Library
… Along these lines, 4-ethoxystyrene (2) exhibits a reaction rate significantly lower than that of 4-methoxystyrene (1). As the carbocation stabilization properties of methoxy and ethoxy …
Number of citations: 127 onlinelibrary.wiley.com
MHF Kox, E Stavitski, JC Groen… - … A European Journal, 2008 - Wiley Online Library
… Comparison of 4-methoxy- and 4-ethoxystyrene shows that the fluorescence in the latter … By following this line of reasoning the intermediate fluorescence behavior of 4-ethoxystyrene …

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